An In-depth Technical Guide to the Physicochemical Properties and Molecular Structure of 2-(Benzyloxy)-4-methylphenol
An In-depth Technical Guide to the Physicochemical Properties and Molecular Structure of 2-(Benzyloxy)-4-methylphenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-(Benzyloxy)-4-methylphenol (CAS No. 1025708-75-1), a substituted aromatic ether-phenol. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a robust profile for researchers, scientists, and professionals in drug development. The guide covers the molecule's structural features, predicted physicochemical properties, and a detailed spectroscopic profile. Furthermore, it outlines standardized experimental protocols for the empirical validation of these characteristics, ensuring a self-validating system for laboratory application.
Molecular Structure and Identification
2-(Benzyloxy)-4-methylphenol is an organic compound featuring a phenol ring substituted with a methyl group at the para-position (C4) and a benzyloxy group at the ortho-position (C2) relative to the hydroxyl. The presence of both a hydrogen-bond-donating hydroxyl group and a bulky, electron-rich benzyloxy group dictates its chemical behavior and physical properties.
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Systematic Name: 2-(Benzyloxy)-4-methylphenol
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Alternative Name: 2-(Phenylmethoxy)-4-methylphenol
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Molecular Weight: 214.26 g/mol
The core structure consists of a p-cresol (4-methylphenol) backbone with a benzyl group attached via an ether linkage. This linkage introduces significant steric hindrance around the phenolic hydroxyl group, which can influence its acidity and reactivity. The molecule is achiral.
Caption: Molecular structure of 2-(Benzyloxy)-4-methylphenol.
Physicochemical Properties
The physicochemical properties of phenols are significantly influenced by the nature and position of substituents on the aromatic ring.[4][5] The hydroxyl group enables hydrogen bonding, leading to higher boiling points and water solubility compared to non-hydroxylated analogues.[6][7]
| Property | Predicted Value / Description | Rationale and Comparative Insights |
| Molecular Weight | 214.26 g/mol | Calculated from the molecular formula C₁₄H₁₄O₂.[1] |
| Appearance | Colorless to off-white crystalline solid. | Phenols are typically colorless solids or liquids at room temperature.[4][6] Oxidation upon exposure to air may cause a reddish-brown discoloration. |
| Melting Point | > 35-40 °C | The related compound 2-(Benzyloxy)phenol is a liquid or low-melting solid (35-40 °C). The addition of a methyl group and the increased molecular symmetry in the para position would likely increase the melting point. For comparison, 4-benzyloxyphenol, a structural isomer, has a melting point of 119-120 °C. |
| Boiling Point | > 182 °C | Phenols have elevated boiling points due to intermolecular hydrogen bonding.[6][7] The boiling point will be significantly higher than that of p-cresol (202 °C) and toluene due to the large increase in molecular weight from the benzyloxy group. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform, DMSO). | The hydrophobic nature of the two aromatic rings and the methylene group will dominate, limiting water solubility despite the presence of a polar hydroxyl group.[7] It is expected to be freely soluble in common organic solvents. |
| Acidity (pKa) | ~10-10.5 | The pKa of phenol is ~10. The methyl group is weakly electron-donating, which slightly decreases acidity (pKa of p-cresol is 10.26). The ortho-benzyloxy group's ether oxygen is also weakly electron-donating by resonance, which would further decrease acidity. Therefore, the pKa is predicted to be slightly higher (less acidic) than phenol.[7] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of 2-(Benzyloxy)-4-methylphenol. The following sections detail the expected spectral characteristics based on the functional groups present.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms.
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Aromatic Protons (Ar-H): Expected in the range of 6.7-7.5 ppm . The three protons on the substituted phenol ring will appear as distinct signals, likely multiplets or doublets. The five protons of the benzyl group will also resonate in this region.
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Phenolic Proton (-OH): A broad singlet, typically in the range of 4.5-6.0 ppm , though its position is highly dependent on solvent and concentration.
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Methylene Protons (-O-CH₂-Ar): A sharp singlet around 5.0-5.2 ppm . Protons on a carbon adjacent to an ether oxygen are deshielded and shifted downfield.[8]
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Methyl Protons (-CH₃): A sharp singlet around 2.2-2.4 ppm . This is a characteristic chemical shift for a methyl group attached to an aromatic ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms.
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Aromatic Carbons (Ar-C): Multiple signals between 110-160 ppm . The carbon bearing the hydroxyl group (C1) and the carbon bearing the ether oxygen (C2) will be the most downfield in the phenol ring region (~145-155 ppm). The ipso-carbon of the benzyl group (attached to the methylene) will appear around 137 ppm.
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Methylene Carbon (-O-CH₂-Ar): A signal around 70-75 ppm . Ether carbons are characteristically found in this region.[8][9]
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Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-22 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
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O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3200-3600 cm⁻¹ . The broadness is due to hydrogen bonding.[6]
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C-H Stretch (Aromatic): Medium to weak absorptions typically found just above 3000 cm⁻¹ .
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C-H Stretch (Aliphatic): Medium absorptions in the range of 2850-3000 cm⁻¹ for the methyl and methylene groups.
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C=C Stretch (Aromatic): Several medium to sharp peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Aryl Ether): A strong, characteristic absorption band around 1200-1275 cm⁻¹ .[9][10] The C-O stretch of the phenol will also appear in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): Expected at m/z = 214 .
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Key Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the benzylic ether bond. This would lead to two primary fragmentation patterns:
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Loss of the benzyl group to give a fragment at m/z = 123 ([M-91]⁺).
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Formation of the stable tropylium cation at m/z = 91 ([C₇H₇]⁺). This is a very common and often base peak for compounds containing a benzyl group.
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Experimental Methodologies
To empirically determine the properties of 2-(Benzyloxy)-4-methylphenol, standardized laboratory protocols are required.
Caption: Workflow for the characterization of 2-(Benzyloxy)-4-methylphenol.
Protocol 1: Melting Point Determination
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Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp, narrow melting range is indicative of high purity.
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Methodology:
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Ensure the sample is thoroughly dried to remove any residual solvent.
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Load a small amount of the crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube into a calibrated digital melting point apparatus.
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Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
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The melting point is reported as the range T₁-T₂.
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Protocol 2: Spectroscopic Analysis
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Objective: To obtain ¹H NMR, ¹³C NMR, IR, and MS data for structural elucidation and confirmation.
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Methodology:
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NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11] The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar compounds and ensures the observation of the exchangeable -OH proton.
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NMR Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.
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IR Sample Preparation: Prepare the sample as a thin film on a salt plate (if it is a low-melting solid or oil) or as a KBr pellet. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
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IR Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
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Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) source for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
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Conclusion
2-(Benzyloxy)-4-methylphenol is a molecule whose properties are defined by the interplay between its phenolic hydroxyl group, the aromatic systems, and the sterically influential benzyloxy substituent. This guide provides a robust, theoretically grounded framework for its physicochemical and spectroscopic characteristics. The predicted data serves as a reliable benchmark for researchers, and the detailed protocols offer a clear path for empirical validation. This foundational knowledge is crucial for the effective application of this compound in synthetic chemistry and materials science.
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